molecular formula C12H25NO5 B2868218 tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate CAS No. 801239-88-3

tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate

Cat. No.: B2868218
CAS No.: 801239-88-3
M. Wt: 263.334
InChI Key: NVQXKSHXKOYISL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate (IUPAC name: tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propylcarbamate) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a propylamine backbone. The propyl chain is substituted with a polyethylene glycol (PEG)-like ethoxy linker terminated by a hydroxy group. Its molecular formula is C₁₅H₃₂N₂O₅, with a molecular weight of 320.43 g/mol .

Synthesis
The compound is synthesized via multi-step reactions, typically involving:

Coupling of PEG-like linkers: Ethylene glycol derivatives are conjugated to a propylamine backbone using activating agents like carbonyl diimidazole (CDI) or carbodiimides (EDC/HOBt) .

Boc protection: The amine group is protected with a tert-butyloxycarbonyl group under basic conditions .

Purification: Column chromatography or HPLC is used to isolate the product, yielding >80% purity in optimized protocols .

Applications
This compound serves as a versatile intermediate in drug discovery, particularly for:

  • Bioconjugation (e.g., antibody-drug conjugates) due to its hydrophilic PEG linker .
  • Prodrug activation via enzymatic cleavage of the carbamate group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO5/c1-12(2,3)18-11(15)13-5-4-7-16-9-10-17-8-6-14/h14H,4-10H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXKSHXKOYISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801239-88-3
Record name tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate
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Preparation Methods

Boc Protection of 3-Aminopropanol Derivatives

A foundational approach involves the Boc protection of a primary amine precursor. 3-Aminopropanol serves as a starting material, where the amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding tert-butyl (3-hydroxypropyl)carbamate (Intermediate A).

Reaction Scheme 1:
$$
\text{3-Aminopropanol} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base, THF}} \text{tert-Butyl (3-hydroxypropyl)carbamate}
$$

This intermediate is critical for subsequent functionalization of the hydroxyl group.

Etherification of the Hydroxyl Group

The hydroxyl group in Intermediate A is converted to a leaving group (e.g., bromide or tosylate) to facilitate nucleophilic substitution. Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in DCM selectively brominate the alcohol to form tert-butyl (3-bromopropyl)carbamate (Intermediate B). Alternatively, mesylation or tosylation using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) provides superior leaving groups for ether bond formation.

Reaction Scheme 2:
$$
\text{Intermediate A} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{tert-Butyl (3-mesylpropyl)carbamate}
$$

Coupling with Ethoxyethoxyethanol

The key step involves reacting Intermediate B with 2-(2-hydroxyethoxy)ethanol under basic conditions. Sodium hydride (NaH) in THF or dimethylformamide (DMF) deprotonates the hydroxyl group of 2-(2-hydroxyethoxy)ethanol, enabling nucleophilic attack on the brominated or mesylated intermediate. This yields this compound after purification via column chromatography (hexane/ethyl acetate).

Reaction Scheme 3:
$$
\text{Intermediate B} + \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

Optimization Note: Excess 2-(2-hydroxyethoxy)ethanol (1.5–2.0 equiv) and prolonged reaction times (12–24 h) improve yields to 70–85%.

Alternative Route: Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. Using diethyl azodicarboxylate (DEAD) and PPh₃, the hydroxyl group of 2-(2-hydroxyethoxy)ethanol directly couples with tert-butyl (3-hydroxypropyl)carbamate in THF at 0°C.

Reaction Scheme 4:
$$
\text{Intermediate A} + \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$

Yield: 65–75% after silica gel purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.40–3.70 (m, 12H, -OCH₂CH₂O- and -CH₂NH-), 4.80 (s, 1H, -OH).
  • ¹³C NMR (101 MHz, CDCl₃): δ 28.4 (Boc CH₃), 40.1 (-NHCH₂-), 70.2–73.8 (-OCH₂CH₂O-), 155.9 (Boc C=O).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.2 min.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Advantages
Nucleophilic Substitution NaH, THF, 24 h 85 98 High yield, scalable
Mitsunobu Reaction DEAD, PPh₃, 0°C, 12 h 75 97 Mild conditions, no strong base

Challenges and Optimization Strategies

  • Byproduct Formation: Competing elimination reactions during nucleophilic substitution are mitigated by using polar aprotic solvents (DMF) and controlled temperatures (0–5°C).
  • Boc Deprotection Risks: While the target retains the Boc group, accidental deprotection via residual acid is avoided by neutral workup conditions (sat. NaHCO₃).

Industrial Applications and Scalability

The nucleophilic substitution route (Section 1.3) is preferred for kilogram-scale synthesis due to cost-effective reagents and straightforward purification. Recent advancements in flow chemistry have reduced reaction times to 2–4 h with comparable yields.

Chemical Reactions Analysis

tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate involves its ability to form stable carbamate linkages with various biological molecules. This interaction can inhibit the activity of certain enzymes by modifying their active sites, thereby affecting their function . The compound can also interact with proteins and other macromolecules, altering their structure and activity .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound is compared to analogs with modifications in the backbone , linker length , and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Applications References
tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate Propyl backbone, hydroxy-terminated PEG linker C₁₅H₃₂N₂O₅ 320.43 Bioconjugation, solubilizing agent
tert-butyl N-[3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl]carbamate Amino-terminated PEG linker C₁₅H₃₁N₃O₅ 333.43 Targeted drug delivery (amine-reactive conjugation)
tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate Boronate ester backbone C₁₃H₂₄BNO₄ 281.15 Suzuki-Miyaura cross-coupling reactions
tert-butyl N-[3-(piperazin-1-yl)propyl]carbamate Piperazine ring substituent C₁₂H₂₅N₃O₂ 243.35 Kinase inhibitor intermediates
tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate Ester backbone (vs. carbamate) C₁₄H₂₈O₇ 304.37 Prodrug synthesis (esterase activation)

Reactivity and Functional Group Impact

  • Hydroxy vs. Amino Termini: The hydroxy group in the target compound enables hydrogen bonding, improving aqueous solubility (~25 mg/mL in water) . In contrast, the amino-terminated analog (e.g., tert-butyl N-[3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl]carbamate) facilitates covalent conjugation to carboxylic acids or activated esters, as seen in antibody-drug conjugate synthesis (e.g., 59–82% yield in coupling reactions) . The amino analog’s reactivity is leveraged in activity-based proteomics, where it labels thiol-containing proteins via Michael addition .
  • Carbamate vs. Ester Backbones: Carbamates (Boc-protected) exhibit greater stability under basic conditions compared to esters, which hydrolyze rapidly in vivo (e.g., tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate has a half-life of <1 hour in plasma) . Carbamates require strong acids (e.g., TFA) for deprotection, whereas esters are cleaved by esterases or mild bases .

Biological Activity

tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate (CAS: 801239-88-3) is a synthetic compound with a complex molecular structure that includes a tert-butyl group and multiple ethoxy units. Its unique properties make it a candidate for various applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₂H₂₅NO₅
  • Molecular Weight : 263.33 g/mol

The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages with biological molecules. This interaction can lead to the inhibition of certain enzymes by modifying their active sites, thus affecting their functionality .

Biological Activity

  • Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, potentially serving as an inhibitor or modulator in biochemical pathways. Preliminary studies suggest that it may affect protein-ligand interactions, which are crucial for many biological processes.
  • Cellular Effects : In cellular studies, compounds similar to this compound have demonstrated protective effects against oxidative stress and inflammation. For instance, related compounds have shown moderate protective activity in astrocytes against amyloid-beta-induced toxicity, suggesting potential neuroprotective properties .
  • Toxicity Profile : The compound exhibits some toxicity, with indications of causing skin and eye irritation at high concentrations . Understanding the safety profile is essential for any therapeutic applications.

Case Studies

  • Neuroprotective Studies : Research has indicated that compounds with similar structural features can reduce the production of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid-beta, highlighting their potential in neurodegenerative disease models .
  • Enzyme Inhibition Assays : In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, although further studies are needed to quantify these effects and elucidate the underlying mechanisms.

Applications

The versatility of this compound extends across various fields:

  • Medicinal Chemistry : Its ability to form stable linkages makes it a valuable building block for drug development.
  • Materials Science : The compound's unique properties may enhance the performance of polymers and other materials used in industrial applications.

Comparative Analysis

A comparison with structurally similar compounds reveals notable differences in biological activity:

Compound NameStructureUnique Features
Tert-butyl N-(3-(2-(2-hydroxyethyl)ethyl)carbamateSimpler structureMay exhibit different solubility and reactivity
Tert-butyl N-(3-(3-(hydroxyethyl)propyl)carbamateHydroxyethyl groupPotentially different biological activity
Tert-butyl N-(3-(4-methylphenyl)carbamateAromatic substitutionDistinct pharmacological properties

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